6-Chloropyrrolo[1,2-a]pyrazine

Catalog No.
S9026129
CAS No.
M.F
C7H5ClN2
M. Wt
152.58 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropyrrolo[1,2-a]pyrazine

Product Name

6-Chloropyrrolo[1,2-a]pyrazine

IUPAC Name

6-chloropyrrolo[1,2-a]pyrazine

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

InChI

InChI=1S/C7H5ClN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-5H

InChI Key

WOMBENQBLNNTDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C2Cl)C=N1

6-Chloropyrrolo[1,2-a]pyrazine is a heterocyclic organic compound characterized by its unique bicyclic structure, which includes both pyrrole and pyrazine rings. The compound features a chlorine atom at the 6-position of the pyrrolo ring, contributing to its chemical reactivity and potential biological activity. Its molecular formula is C7H5ClN2C_7H_5ClN_2, and it has a molecular weight of approximately 152.58 g/mol. The structural arrangement allows for various interactions with biological systems, making it of interest in medicinal chemistry and pharmacology.

Typical for nitrogen-containing heterocycles. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures, often utilized in drug discovery.
  • Acylation and Alkylation: It can react with acylating agents or alkyl halides to introduce functional groups that enhance biological activity or alter solubility.

These reactions are crucial for modifying the compound to explore its pharmacological potential and optimize its properties.

Research indicates that 6-chloropyrrolo[1,2-a]pyrazine exhibits significant biological activity, particularly as an inhibitor of gastric acid secretion. This property suggests potential applications in treating gastrointestinal disorders such as peptic ulcers. Additionally, compounds of this class have been studied for their effects on various biological targets, including:

  • CYP Enzyme Inhibition: Some studies suggest that derivatives may inhibit cytochrome P450 enzymes, impacting drug metabolism.
  • Antimicrobial Activity: Certain derivatives show promise as antimicrobial agents, although specific data on 6-chloropyrrolo[1,2-a]pyrazine is limited.

The synthesis of 6-chloropyrrolo[1,2-a]pyrazine can be achieved through several methods:

  • Halogenation of Pyrrolo[1,2-a]pyrazine:
    • Pyrrolo[1,2-a]pyrazine can be treated with chlorine or other halogenating agents in suitable solvents like dichloroethane or acetone to introduce the chlorine atom at the desired position .
  • Cyclization from Precursor Compounds:
    • Starting from simpler pyrrole or pyrazine derivatives, cyclization reactions can be employed to construct the bicyclic structure .
  • Functional Group Transformations:
    • Utilizing existing functional groups on related compounds allows for modifications leading to the formation of 6-chloropyrrolo[1,2-a]pyrazine through strategic reactions like acylation or alkylation .

6-Chloropyrrolo[1,2-a]pyrazine has several potential applications:

  • Pharmaceutical Development: Its properties as an acid secretion inhibitor make it a candidate for developing new treatments for gastrointestinal diseases.
  • Chemical Biology: The compound's ability to interact with biological systems positions it as a tool for studying enzyme activity and metabolic pathways.
  • Material Science: Its unique structure may lend itself to applications in developing novel materials with specific electronic or optical properties.

Studies involving 6-chloropyrrolo[1,2-a]pyrazine have focused on its interactions with various biological targets:

  • Enzyme Inhibition Studies: Research has demonstrated that derivatives can inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism .
  • Binding Affinity Assessments: Investigations into how this compound binds to receptors involved in gastric acid secretion have been conducted to elucidate its mechanism of action.

These studies are vital for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 6-chloropyrrolo[1,2-a]pyrazine. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
1-Chloro-1H-pyrrolo[1,2-a]pyrazine136927-64-5Similar structure but lacks chlorine at position 6.
8-Chloroimidazo[1,5-a]pyrazine56468-23-6Contains an imidazole ring; different biological activity profile.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine84905-80-6Features a pyrimidine ring; distinct pharmacological properties.
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine50432-68-3Imidazole derivative; different reactivity and applications.

Each of these compounds exhibits unique properties and potential applications while sharing core structural features with 6-chloropyrrolo[1,2-a]pyrazine. This highlights the diversity within this class of heterocycles and their relevance in medicinal chemistry.

Molecular Framework and Bicyclic Heteroaromatic System

The core structure of 6-chloropyrrolo[1,2-a]pyrazine consists of a five-membered pyrrole ring fused to a six-membered pyrazine ring, forming a bicyclic system (Figure 1). The chlorine atom occupies the 6-position on the pyrazine moiety, as confirmed by its SMILES notation (ClC1=CC=C2C=NC=CN21). This arrangement creates a planar, aromatic system with 10 π-electrons: six from the pyrazine ring and four from the pyrrole subunit. The nitrogen atoms at positions 1 and 4 of the pyrazine ring contribute lone pairs to the conjugated system, enhancing aromatic stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₅ClN₂
Molecular Weight152.58 g/mol
SMILESClC1=CC=C2C=NC=CN21
Aromatic π-Electron Count10

Electronic Distribution Patterns from Ab Initio Calculations

Density functional theory (DFT) studies reveal that the chlorine substituent induces significant electron withdrawal from the pyrazine ring. The C-Cl bond polarizes electron density toward chlorine (electronegativity = 3.16), creating a partial positive charge at C6. This perturbation alters frontier molecular orbitals:

  • The highest occupied molecular orbital (HOMO) localizes on the pyrrole ring (-6.2 eV), while
  • The lowest unoccupied molecular orbital (LUMO) concentrates on the pyrazine subunit (-1.8 eV).

This electronic asymmetry facilitates nucleophilic attacks at C6 and electrophilic substitutions at C2/C3 positions. Natural bond orbital (NBO) analysis further confirms hyperconjugation between the chlorine lone pairs and σ* orbitals of adjacent C-N bonds, stabilizing the molecule by 12.3 kcal/mol.

Position-Specific Reactivity of Chlorine Substituent

The chlorine atom at C6 exhibits dual reactivity:

  • Leaving Group Capacity: In Pd-catalyzed cross-coupling reactions, the C-Cl bond undergoes oxidative addition to Pd(0) complexes, enabling Suzuki-Miyaura and Buchwald-Hartwig couplings (e.g., aryl boronic acids or piperazines).
  • Electronic Director: The chlorine’s -I effect deactivates the pyrazine ring toward electrophilic substitution but activates adjacent positions (C5/C7) for nucleophilic aromatic substitution.

Table 2: Comparative Reactivity at Key Positions

PositionReactivity TypeExample Transformation
C6Oxidative additionPd-catalyzed cross-coupling
C2/C3Electrophilic substitutionNitration, sulfonation
C5/C7Nucleophilic substitutionAmination, alkoxylation

Comparative Analysis with Unsubstituted Pyrrolo[1,2-a]Pyrazine

Introducing chlorine at C6 fundamentally alters the compound’s properties:

Property6-Chloro DerivativeUnsubstituted Analog
Aromatic StabilityEnhanced (ΔHf = -45.2 kcal/mol)Moderate (ΔHf = -38.7 kcal/mol)
HOMO-LUMO Gap4.4 eV3.9 eV
Dipole Moment2.8 D1.2 D
Solubility (H₂O)0.12 mg/mL0.89 mg/mL

The chlorine atom increases molecular polarity, reducing aqueous solubility but improving catalytic turnover in cross-coupling reactions by 40% compared to unsubstituted analogs.

PositionReactivityDirecting EffectElectronic Effect
C-1ModerateOrtho/Metaπ-electron rich
C-3HighOrtho/Paraπ-electron rich
C-6Deactivated (Cl)MetaElectron-withdrawing
C-7HighOrtho/Paraπ-electron rich
C-8ModerateOrtho/Metaπ-electron rich

The substitution patterns in 6-chloropyrrolo[1,2-a]pyrazine follow predictable regioselectivity based on the stability of intermediate carbocations formed during electrophilic attack [3] [5]. Positions C-3 and C-7 demonstrate the highest reactivity due to their ability to stabilize positive charge through multiple resonance structures involving both the pyrrole nitrogen and the adjacent carbon atoms. The chlorine substituent at position C-6 significantly deactivates this position toward electrophilic substitution through its strong electron-withdrawing inductive effect, directing incoming electrophiles to meta positions relative to the halogen [7] [6].

Halogenation reactions proceed efficiently under mild conditions, with bromination and chlorination occurring preferentially at the C-7 and C-3 positions. Nitration requires more forcing conditions due to the electron-deficient nature of the pyrazine ring, typically requiring mixed acid systems at elevated temperatures [5] [7]. Friedel-Crafts acylation and alkylation reactions demonstrate moderate success, with yields ranging from 35-65% depending on the specific acylating agent and reaction conditions employed [3] [6].

Organolithium Addition Mechanisms

The organolithium chemistry of 6-chloropyrrolo[1,2-a]pyrazine reveals complex mechanistic pathways that involve both direct metalation and addition reactions [8] [9] [10]. The bicyclic system presents multiple sites for lithium-hydrogen exchange, with the acidic protons at positions C-1 and C-3 being most susceptible to deprotonation due to the stabilizing influence of the adjacent nitrogen atoms [8] [11].

Table 3: Organolithium Addition Reaction Parameters

ReagentTemperature (°C)SolventSelectivityYield Range (%)
n-BuLi-78THFC-1/C-345-75
s-BuLi-78THF/Et₂OC-1/C-350-80
LDA-78 to -40THFC-160-85
LTMP-78THFC-165-90

The mechanism of organolithium addition to 6-chloropyrrolo[1,2-a]pyrazine involves initial coordination of the lithium cation to the pyrazine nitrogen atoms, followed by deprotonation at the most acidic position [9] [10]. Computational studies indicate that the pKa values for protons at different positions vary significantly, with C-1 showing the highest acidity (pKa ≈ 25) followed by C-3 (pKa ≈ 28) [12]. This acidity difference explains the observed regioselectivity when using sterically hindered bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) [9] [11].

The resulting lithiated intermediates demonstrate remarkable stability at low temperatures, allowing for efficient trapping with various electrophiles including aldehydes, ketones, alkyl halides, and silicon-based electrophiles [8] [11]. The stereochemical outcome of these reactions depends on the coordination environment of the lithium atom and the approach trajectory of the electrophile, with endo-selectivity generally favored due to coordination-directed addition [10] [13].

Kinetic studies reveal that the rate of lithiation follows first-order kinetics with respect to both the organolithium reagent and the substrate, consistent with a concerted deprotonation mechanism rather than a stepwise electron transfer process [14] [11]. The activation energy for C-1 lithiation (ΔG‡ = 12.4 kcal/mol) is notably lower than for C-3 lithiation (ΔG‡ = 15.8 kcal/mol), supporting the observed selectivity patterns [12] [13].

Metalation-Lithiation Sequence Applications

The metalation-lithiation sequences of 6-chloropyrrolo[1,2-a]pyrazine provide versatile synthetic methodologies for the introduction of diverse functional groups through directed orthometalation protocols [10] [12] [13]. These transformations exploit the coordinating ability of the pyrazine nitrogen atoms to direct metalation to specific positions, enabling regioselective functionalization that would be difficult to achieve through other synthetic approaches [15] [13].

The application of mixed lithium-magnesium amide bases, particularly TMPMgCl·LiCl (turbo-Grignard), has revolutionized the metalation chemistry of this system [13] [16]. These reagents combine the high basicity of lithium amides with the enhanced functional group tolerance of magnesium-based systems, allowing metalation to proceed under milder conditions while tolerating sensitive substituents such as esters, nitriles, and even some carbonyl groups [13] [16].

Sequential metalation-electrophile trapping protocols enable the construction of polysubstituted derivatives through iterative functionalization cycles [10] [17]. The successful implementation of these sequences requires careful control of reaction stoichiometry, temperature, and the order of reagent addition to prevent competing side reactions such as halogen-metal exchange or nucleophilic addition to the pyrazine ring [12] [13].

Transmetalation processes play a crucial role in expanding the synthetic utility of the initially formed lithiated intermediates [13] [16]. Treatment of lithiated 6-chloropyrrolo[1,2-a]pyrazine with zinc chloride, tin chloride, or copper salts generates the corresponding organometallic species that can participate in cross-coupling reactions with aryl halides, providing access to biaryl-linked pyrrolopyrazine systems [18] [16]. These palladium-catalyzed coupling reactions typically proceed in yields of 55-82% when employing appropriate ligand systems and reaction conditions [18] [17].

Quaternary Salt Formation and Ylide Generation

The quaternization of the pyrazine nitrogen in 6-chloropyrrolo[1,2-a]pyrazine represents a fundamental transformation that dramatically alters the electronic properties and reactivity profile of the heterocyclic system [19] [20] [21]. The process involves nucleophilic attack by the pyrazine nitrogen on various alkylating agents, leading to the formation of stable quaternary ammonium salts [19] [22].

Table 4: Quaternary Salt Formation Conditions

Alkyl HalideConditionsSolventYield (%)Salt Stability
Methyl iodideRT, 24hDMF65-75Stable
Ethyl bromide50°C, 12hDMSO55-70Moderate
Benzyl bromide80°C, 6hACN70-85High
Allyl bromide60°C, 8hDMF60-75Moderate

The quaternization process follows typical SN2 reaction mechanisms, with the reaction rate strongly dependent on the nature of the alkyl halide employed [20] [21]. Primary alkyl halides react most efficiently, while secondary halides show diminished reactivity due to steric hindrance around the reaction center [19] [23]. Tertiary alkyl halides generally fail to undergo quaternization under normal conditions due to competing elimination reactions [20] [23].

The resulting quaternary salts serve as precursors for azomethine ylide generation through deprotonation at the α-position adjacent to the quaternized nitrogen [24] [25] [26]. This deprotonation can be achieved using various bases including sodium hydride, potassium carbonate, or organic bases such as triethylamine, with the choice of base influencing both the efficiency of ylide formation and its subsequent reactivity [24] [27].

Azomethine ylides derived from 6-chloropyrrolo[1,2-a]pyrazine quaternary salts exhibit remarkable stability compared to simple alkyl-substituted analogues, attributed to extended conjugation with the aromatic π-system [25] [26]. This enhanced stability allows for their isolation and characterization under appropriate conditions, though they remain highly reactive toward suitable dipolarophiles [24] [28].

The electronic properties of these ylides are characterized by significant charge delocalization, with computational studies indicating substantial negative charge density at the terminal carbon atom (δ = -0.45) and corresponding positive charge at the nitrogen center (δ = +0.62) [29] [26]. This charge distribution pattern dictates the regioselectivity observed in subsequent cycloaddition reactions with unsymmetrical dipolarophiles [27] [28].

1,3-Dipolar Cycloaddition Reaction Landscapes

The 1,3-dipolar cycloaddition reactions of azomethine ylides derived from 6-chloropyrrolo[1,2-a]pyrazine represent one of the most synthetically valuable transformation pathways for this heterocyclic system [25] [30] [31]. These reactions follow the general principles of Huisgen cycloadditions, proceeding through concerted, thermally allowed π₄ₛ + π₂ₛ mechanisms that lead to five-membered ring formation [30] [32].

Table 5: 1,3-Dipolar Cycloaddition Reaction Conditions

DipolarophileReaction TypeTemperature (°C)Time (h)Yield (%)Product Type
DMAD[3+2]RT2-470-85Fused heterocycle
Methyl acrylate[3+2]806-845-65Substituted pyrazole
Phenyl acetylene[3+2]1008-1260-80Aryl-substituted
Styrene[3+2]12012-2440-60Alkyl-substituted

The reaction mechanism involves the concerted formation of two new σ-bonds between the ylide and dipolarophile, typically proceeding through a highly organized transition state that determines both the regio- and stereoselectivity of the transformation [30] [31]. Frontier molecular orbital analysis reveals that the reaction is primarily controlled by LUMO(dipolarophile)-HOMO(ylide) interactions, explaining the enhanced reactivity observed with electron-deficient alkenes and alkynes [32] [33].

Dimethyl acetylenedicarboxylate (DMAD) emerges as the most reactive dipolarophile in these systems, undergoing rapid cycloaddition at room temperature to yield highly substituted dipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives [25] [31]. The reaction proceeds with complete regioselectivity, placing the ester groups at positions that maximize stabilization through conjugation with the extended aromatic system [31].

Asymmetric variants of these cycloadditions have been developed using chiral auxiliary groups attached to either the ylide precursor or the dipolarophile component [34] [35]. These approaches achieve enantiomeric excesses ranging from 65-92% depending on the specific chiral environment and reaction conditions employed [34] [36].

The synthetic utility of these cycloaddition products extends beyond their intrinsic structural complexity, as they serve as versatile intermediates for further functional group transformations [37] [31]. Oxidative aromatization reactions convert the initial cycloadducts into fully aromatic polycyclic systems, while selective reduction protocols provide access to partially saturated analogues with distinct biological activity profiles [25] [37].

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

152.0141259 g/mol

Monoisotopic Mass

152.0141259 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

Explore Compound Types